

# Application Notes and Protocols: Synthesis of 3-Methylbenzo[b]thiophene-2-carboxaldehyde

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## Compound of Interest

Compound Name: 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Cat. No.: B122132

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## Abstract

This document provides a detailed protocol for the synthesis of **3-methylbenzo[b]thiophene-2-carboxaldehyde** from 3-methylbenzo[b]thiophene via the Vilsmeier-Haack reaction. This transformation is a key step in the functionalization of the benzo[b]thiophene core, a privileged scaffold in medicinal chemistry. The protocol includes reagent quantities, reaction conditions, purification methods, and characterization data for the final product.

## Introduction

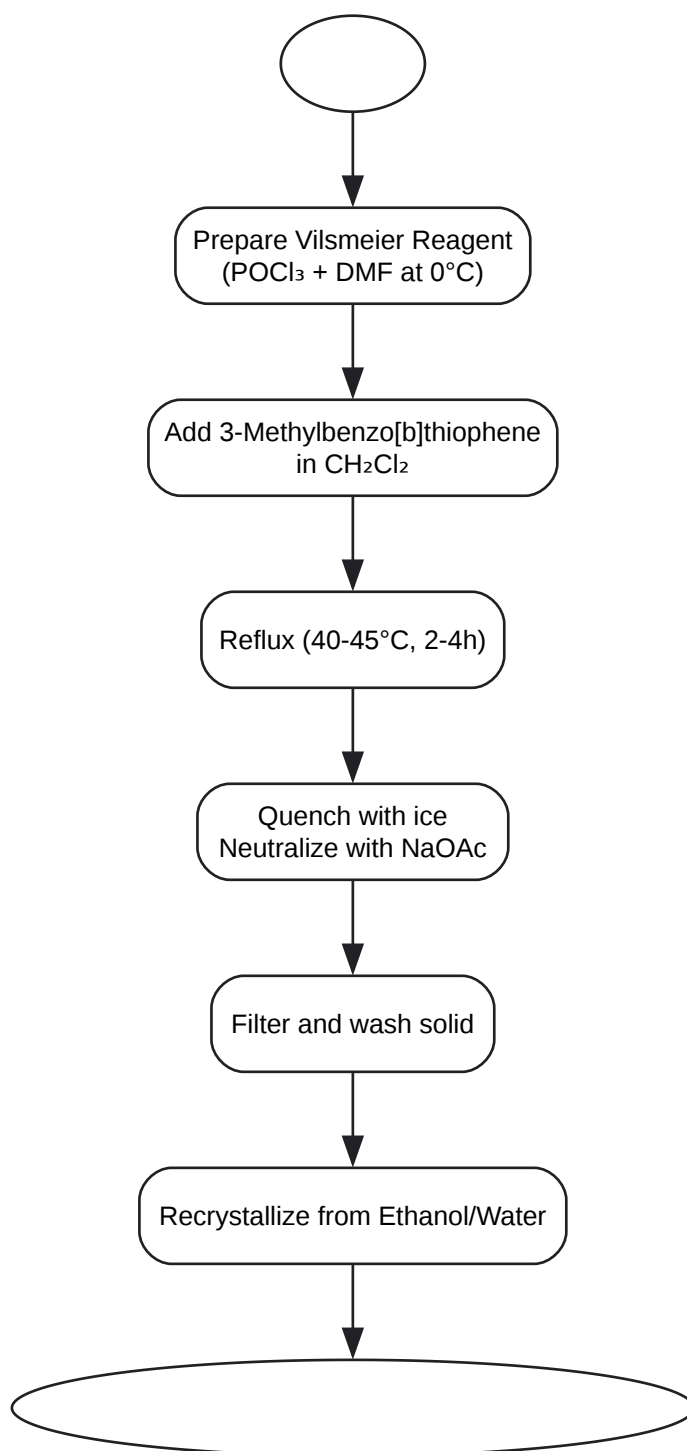
Benzo[b]thiophenes are a class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their wide range of biological activities. The introduction of a formyl group at the 2-position of the 3-methylbenzo[b]thiophene scaffold provides a versatile synthetic handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for screening and lead optimization. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl<sub>3</sub>) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. For 3-methylbenzo[b]thiophene, the formylation preferentially occurs at the electron-rich 2-position.

## Reaction Scheme

## Reagents

1. POCl<sub>3</sub>, DMF
2. H<sub>2</sub>O





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